2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile is a complex organic compound combining aromatic and heterocyclic structures. Known for its unique chemical properties, this compound integrates thiophene, nitrile, and phenolic functionalities, making it intriguing for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: The synthesis typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with 2-amino-3-thiophene-carbonitrile. This reaction proceeds under basic conditions, often using a suitable base like piperidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol, at temperatures ranging from room temperature to reflux conditions, to ensure complete conversion.
Industrial Production Methods
Industrial synthesis of such complex compounds often utilizes similar methods but is scaled up and optimized for yield and purity. Advanced methods, including continuous flow synthesis, might be employed to produce this compound efficiently on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amine using catalytic hydrogenation.
Substitution: The methoxy and hydroxyl groups on the aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate in acidic media.
Reduction: Hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.
Substitution: Conditions vary, but Lewis acids like aluminum chloride (AlCl3) are often used.
Major Products
Oxidation Products: Quinones.
Reduction Products: Primary amines.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
This compound is studied for its potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be investigated for its interaction with proteins and enzymes, potentially influencing metabolic pathways.
Medicine
The structural motifs present in the compound suggest possible applications in drug design, particularly for targeting diseases where thiophene derivatives are known to be active.
Industry
Used in the development of advanced materials, including organic semiconductors and corrosion inhibitors, due to its unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound’s activity largely stems from its ability to interact with various biological macromolecules. For instance, the nitrile group can form hydrogen bonds, while the thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate protein function or inhibit enzyme activity, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-thiophenecarbonitrile: Shares the thiophene and nitrile functionality but lacks the extended conjugation.
Vanillin: Contains the methoxy and hydroxyl groups on an aromatic ring, but lacks the thiophene and nitrile functionalities.
Thiophene-2-carbonitrile: Contains thiophene and nitrile groups but lacks the phenolic components.
Uniqueness
The combination of an extended conjugated system and diverse functional groups makes it a compound of significant interest in both academic research and industrial applications.
Properties
IUPAC Name |
2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-12-6-9(2-3-11(12)16)8-15-13-10(7-14)4-5-18-13/h2-6,8,16H,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPOPCUDUZQBMH-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C=CS2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/C2=C(C=CS2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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